Saridegib, also known as IPI-926, is a small molecule inhibitor that targets a protein called smoothened homologue (SMO). SMO is part of the hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue repair in adults. However, abnormal activation of this pathway can contribute to cancer development [].
Research suggests that Saridegib functions by binding to the SMO protein, thereby blocking its activity and preventing the downstream effects of the hedgehog signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting SMO, Saridegib has the potential to disrupt cancer cell growth and promote cell death [].
Preclinical studies using cell lines and animal models have shown promise for Saridegib in treating various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer [, ]. These studies suggest that Saridegib may be effective in shrinking tumors and improving survival rates.
Saridegib, also known as IPI-926, is an experimental compound primarily investigated for its potential in treating various cancers, including hematologic malignancies like myelofibrosis and ligand-dependent tumors such as chondrosarcoma. It functions as a potent inhibitor of the Hedgehog signaling pathway by specifically targeting the G protein-coupled receptor Smoothened. Saridegib is a semi-synthetic derivative of cyclopamine, which is extracted from the plant Veratrum californicum and modified through a series of
Saridegib's synthesis involves several key chemical transformations starting from cyclopamine. The process includes:
The detailed mechanisms of these reactions can be complex, often involving multiple steps to ensure high yield and purity of the final product.
Saridegib exhibits significant biological activity as a Hedgehog pathway inhibitor. Its primary mechanism involves binding to the Smoothened receptor, thereby inhibiting downstream signaling that contributes to tumor growth and maintenance. Preclinical studies have demonstrated its effectiveness in reducing GLI1 mRNA levels, which are associated with tumorigenesis in various cancers . Clinical trials have shown that while Saridegib is generally well tolerated, its efficacy as a monotherapy in conditions like myelofibrosis has been limited, leading to the termination of some studies due to low response rates .
The synthesis of Saridegib typically follows these methods:
These methods aim to produce Saridegib with high purity and specific activity against cancer cells.
Saridegib is primarily being explored for its applications in oncology, particularly for:
The compound's ability to inhibit the Hedgehog pathway makes it a candidate for cancers where this pathway is aberrantly activated.
Interaction studies have focused on Saridegib's pharmacodynamics and pharmacokinetics, assessing how it interacts with various biological systems:
Saridegib belongs to a class of compounds known as Hedgehog pathway inhibitors. Other similar compounds include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| GDC-0449 | Smoothened antagonist | First-in-class; FDA approved for basal cell carcinoma |
| LDE225 (NVP-LDE225) | Smoothened antagonist | Selective; designed for improved potency |
| Patidegib | Smoothened antagonist | Similar structure; focuses on skin cancers |
Saridegib is unique among these compounds due to its semi-synthetic origin from cyclopamine, providing distinct pharmacological properties compared to fully synthetic counterparts. Its specific targeting of the Smoothened receptor within the Hedgehog pathway sets it apart in terms of potential therapeutic applications and side effect profiles .
Saridegib’s systematic IUPAC name is N-[(3R,3'R,3aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide. The molecular formula is C₂₉H₄₈N₂O₃S, with a molecular weight of 504.77 g/mol.
Structurally, saridegib is derived from cyclopamine, a steroidal alkaloid isolated from Veratrum californicum (California corn lily). Modifications to cyclopamine’s A-ring and D-homo configuration enhance its stability and bioavailability compared to the parent compound. Key features include:
The synthesis begins with cyclopamine extracted from Veratrum californicum, followed by semi-synthetic modifications:
The final product is characterized by high purity (≥98%) and stability under recommended storage conditions (−20°C).
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO | |
| LogP | 5.0288 | |
| Topological PSA | 67.43 Ų | |
| Rotatable bonds | 2 | |
| Hydrogen bond donors | 2 |
Saridegib exhibits high plasma protein binding (>95%) and minimal interaction with human α-1 acid glycoprotein, contributing to its prolonged half-life.
Saridegib, with the CAS number 1037210-93-7, is a semi-synthetic derivative of the natural alkaloid cyclopamine [1] [2]. The compound possesses the molecular formula C₂₉H₄₈N₂O₃S and a molecular weight of 504.77 g/mol [3] [4] [1]. The exact mass is precisely 504.3386 g/mol, with a monoisotopic mass of the same value [4] [5].
The complete IUPAC nomenclature for saridegib is N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide [6]. The compound is classified as a member of piperidines and belongs to the category of synthetic organic compounds [2] [6].
Saridegib appears as a solid powder with a white to off-white color [7] [8]. The compound exists in crystalline form under standard conditions and maintains stability when stored appropriately [9] [8].
The predicted density of saridegib is 1.17 ± 0.1 g/cm³ at 20°C and 760 Torr [10] [11]. While specific melting point data for saridegib is not well-documented in the literature, the compound demonstrates thermal stability under normal storage conditions [9] [8].
Saridegib contains multiple chiral centers that contribute to its three-dimensional structure and biological activity [4] [2]. The compound exists as a specific stereoisomer with defined spatial arrangements at each chiral carbon, which is critical for its pharmacological activity [12] [13].
The molecular structure features several important structural elements:
The compound exhibits significant lipophilic character with an XLogP value of 5.65 [15] [6], indicating strong hydrophobic properties that influence its solubility profile and membrane permeability characteristics.
Saridegib demonstrates good solubility in DMSO at 10.0 mg/mL (equivalent to 19.81 mM) [5] [16]. The compound is also soluble in ethanol [5] [16], making these solvents suitable for stock solution preparation in research applications.
The compound is insoluble in water [17], which is consistent with its high lipophilicity (XLogP = 5.65) [15] [6]. This poor aqueous solubility presents formulation challenges for pharmaceutical development and influences its bioavailability profile.
Analysis of pharmaceutical-grade saridegib reveals the presence of various residual solvents from manufacturing processes:
¹H NMR spectroscopy confirms the structural identity of saridegib, with spectra consistently matching the expected structure [8]. The compound's complex polycyclic structure produces characteristic NMR patterns that serve as definitive identification markers [19] [20].
Liquid chromatography-mass spectrometry (LC-MS) analysis confirms the molecular ion peak corresponding to the expected molecular weight [8] [21]. Mass spectral fragmentation patterns provide additional structural confirmation and purity assessment.
Infrared spectroscopy reveals characteristic absorption bands that correspond to the functional groups present in saridegib's structure [19]. The methanesulfonamide group and other structural features produce distinctive IR signatures.
HPLC analysis typically demonstrates purity levels exceeding 98%, with pharmaceutical-grade material often achieving 99.95% purity [8]. This high purity is essential for research applications and pharmaceutical development.
The elemental analysis of saridegib reveals the following composition:
This elemental distribution reflects the compound's organic nature and the presence of the characteristic methanesulfonamide group that distinguishes it from its parent compound, cyclopamine.